molecular formula C21H14F6O4 B024600 [4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate CAS No. 108050-41-5

[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate

Cat. No. B024600
CAS RN: 108050-41-5
M. Wt: 444.3 g/mol
InChI Key: SZTUJDINRYGMRV-UHFFFAOYSA-N
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Description

“[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate” is a chemical compound with the molecular formula C21H14F6O4 . It is also known by other names such as Hexafluoro bisphenol A diacrylate and 4-{1,1,1,3,3,3-hexafluoro-2-[4-(prop-2-enoyloxy)phenyl]propan-2-yl}phenyl prop-2-enoate . The molecular weight of this compound is 444.3 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C21H14F6O4/c1-3-17(28)30-15-9-5-13(6-10-15)19(20(22,23)24,21(25,26)27)14-7-11-16(12-8-14)31-18(29)4-2/h3-12H,1-2H2 . The Canonical SMILES representation is C=CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C=C)(C(F)(F)F)C(F)(F)F .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 52.6 Ų . It has no hydrogen bond donors and has 10 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are 444.07962790 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of heterocyclic compounds, particularly in the Friedel–Crafts reaction. This reaction is pivotal for creating C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines at room temperature. Such compounds are significant due to their presence in bioactive molecules with applications in pharmaceuticals .

Development of Advanced Functional Materials

Due to the unique properties of fluorine-containing groups, such as metabolic stability and cell permeability, this compound is instrumental in developing advanced functional materials. These materials have wide-ranging applications, including pharmaceuticals, agrochemicals, and other high-tech industries .

Organic Rankine Cycle (ORC) Working Fluids

The related compound, 1,1,1,3,3,3-hexafluoro-2-methoxypropane, is expected to be used as a working fluid with low global warming potential for the ORC. The ORC is a crucial thermal energy system for efficiently utilizing waste heat below 100°C .

Lithographic and Nanopatterning Materials

Hexafluoroalcohol-functionalized methacrylate polymers, derived from this compound, are used for lithographic and nanopatterning materials. These materials are essential for the production of semiconductors and other electronic components .

Solvent for Radical Polymerization

The compound serves as an effective solvent for Cu(0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene. This application is crucial in the field of polymer chemistry for creating various polymeric materials .

Sample Preparation for GCMS

It finds use in sample preparation for gas chromatography-mass spectrometry (GCMS), which is a technique for identifying different substances within a test sample. This application is vital for analytical chemistry, particularly in toxicology and forensic analysis .

properties

IUPAC Name

[4-[1,1,1,3,3,3-hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6O4/c1-3-17(28)30-15-9-5-13(6-10-15)19(20(22,23)24,21(25,26)27)14-7-11-16(12-8-14)31-18(29)4-2/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTUJDINRYGMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C=C)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
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[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate
Reactant of Route 6
[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate

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